3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxazolidine-2,4-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Oxazolidinones, a class of compounds to which this molecule belongs, have been found to have a wide range of biological applications in medicinal chemistry . For instance, some oxazolidinone derivatives have been studied as inhibitors of isocitrate dehydrogenase (mIDH1), a key enzyme involved in various life activities such as glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation .
Mode of Action
Oxazolidinones in general have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . They are known to inhibit protein synthesis in bacteria, making them effective against a wide spectrum of multidrug-resistant Gram-positive bacteria .
Biochemical Pathways
Given that some oxazolidinone derivatives are midh1 inhibitors , it can be inferred that this compound may potentially affect pathways related to glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation.
Result of Action
Given the known actions of oxazolidinones, it can be inferred that this compound may potentially inhibit protein synthesis in bacteria or inhibit the activity of mIDH1 , depending on its specific targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine carbonyl group, and the construction of the oxazolidine-2,4-dione moiety. One common synthetic route involves the following steps:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Pyridine Carbonyl Group: The pyridine carbonyl group can be introduced via acylation reactions using pyridine-2-carbonyl chloride.
Construction of Oxazolidine-2,4-dione Moiety: The oxazolidine-2,4-dione moiety can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridines and dihydropyridines.
Oxazolidine Derivatives: Compounds containing the oxazolidine ring, such as oxazolidinones.
Uniqueness
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of the piperidine, pyridine, and oxazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJLZINKMLKUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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